N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a unique combination of indole, oxadiazole, and pyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the oxadiazole ring, and finally, the construction of the pyrimidine core. Each step requires specific reagents and conditions, such as:
Step 1: Synthesis of the indole derivative using Fischer indole synthesis.
Step 2: Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
Step 3: Construction of the pyrimidine core via condensation reactions with appropriate amines and aldehydes.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels that are critical for cellular functions.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(2-(1H-indol-3-yl)ethyl)-5-(1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Lacks the methyl group on the oxadiazole ring.
N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-2-amine: Has a different substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11-22-17(24-23-11)14-9-18-10-21-16(14)19-7-6-12-8-20-15-5-3-2-4-13(12)15/h2-5,8-10,20H,6-7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIMNIGTVMHXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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